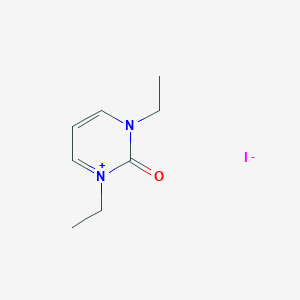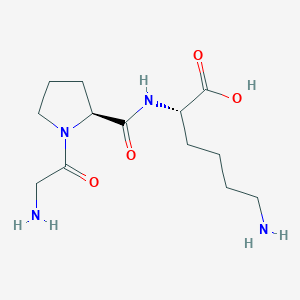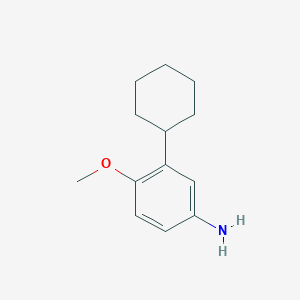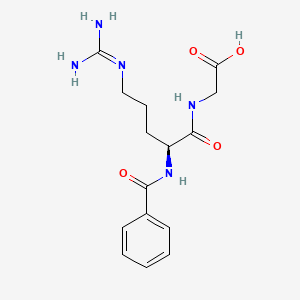
1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide is a chemical compound with the molecular formula C8H13IN2O. It belongs to the class of pyrimidinium compounds, which are known for their diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide typically involves the reaction of ethyl iodide with 2-oxo-2,3-dihydropyrimidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to achieve high yield and purity of the product. Quality control measures are implemented to ensure the consistency and reliability of the compound produced.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form dihydropyrimidine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.
Major Products Formed
Scientific Research Applications
1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide
- 1,3-Dibenzyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide
- 1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium perchlorate
Uniqueness
1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide is unique due to its specific ethyl groups, which confer distinct chemical and biological properties compared to its methyl and benzyl counterparts. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
54424-49-6 |
|---|---|
Molecular Formula |
C8H13IN2O |
Molecular Weight |
280.11 g/mol |
IUPAC Name |
1,3-diethylpyrimidin-1-ium-2-one;iodide |
InChI |
InChI=1S/C8H13N2O.HI/c1-3-9-6-5-7-10(4-2)8(9)11;/h5-7H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
HLRDWJKQZDQGHT-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C=CC=[N+](C1=O)CC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Propanamide, N-[[2-[(3-chlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14643721.png)

![5-Bromo-6-ethyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14643735.png)
![6-Bromo-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14643737.png)






